CID 104617
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Description
CID 104617 is a useful research compound. Its molecular formula is C3H4NaO6P and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 104617 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 104617 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of CID 104617 can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, acetic anhydride, sodium borohydride, acetic acid, ethanol
Reaction
Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride., Step 2: 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride., Step 3: The two acyl chlorides are then reacted with methylamine in the presence of sodium hydroxide to form the corresponding amides., Step 4: The amides are then reduced with sodium borohydride to form the corresponding amines., Step 5: The two amines are then condensed with acetic anhydride to form the final product, CID 104617., Step 6: The product is purified by recrystallization from a mixture of acetic acid and ethanol.
properties
IUPAC Name |
sodium;2-phosphonooxyprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESXXUAWVHXRGX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NaO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 104617 |
Disclaimer and Information on In-Vitro Research Products
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